

Diphenylammonium trifluoromethanesulfonate synthesis protocol

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Compound of Interest

Compound Name:	Diphenylammonium Trifluoromethanesulfonate
Cat. No.:	B063943

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An In-depth Technical Guide to the Synthesis of **Diphenylammonium Trifluoromethanesulfonate**

This guide provides a comprehensive overview of the synthesis protocol for **diphenylammonium trifluoromethanesulfonate** (DPAT), a powerful Brønsted acid catalyst frequently utilized in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, characterization data, and visual representations of the synthesis workflow.

Overview

Diphenylammonium trifluoromethanesulfonate is an acidic salt formed through the straightforward acid-base reaction between diphenylamine and trifluoromethanesulfonic acid (triflic acid).^[1] The resulting salt is a stable, solid material that is more easily handled than corrosive triflic acid, while still serving as an effective proton source in various chemical transformations, including esterification and condensation reactions. Its utility stems from the generation of highly reactive cationic intermediates via substrate protonation, with a non-nucleophilic triflate anion that minimizes side reactions.^[1]

Chemical Reaction Pathway

The synthesis of **diphenylammonium trifluoromethanesulfonate** is a direct proton transfer reaction. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a Brønsted-

Lowry base, accepting a proton from the superacid, trifluoromethanesulfonic acid.

Figure 1. Chemical reaction for DPAT synthesis.

Experimental Protocol

This protocol details the synthesis of **diphenylammonium trifluoromethanesulfonate** from commercially available reagents.

Materials and Equipment:

- Diphenylamine ($\geq 99\%$)
- Trifluoromethanesulfonic acid (TfOH, $\geq 99\%$)
- Dichloromethane (DCM), anhydrous
- Ethanol, absolute
- Round-bottom flask with a magnetic stir bar
- Ice bath
- Rotary evaporator
- Standard glassware for recrystallization and filtration

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve diphenylamine (16.92 g, 100 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0°C.
- Acid Addition: Slowly add trifluoromethanesulfonic acid (8.8 mL, 15.01 g, 100 mmol, 1.0 equiv.) dropwise to the stirred solution over 15-20 minutes. Caution: The reaction is exothermic; maintain the temperature at 0°C during the addition. Triflic acid is highly corrosive and hygroscopic; handle with appropriate personal protective equipment in a fume hood.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
- Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
- Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of **diphenylammonium trifluoromethanesulfonate**.

Table 1: Reagent and Product Quantities

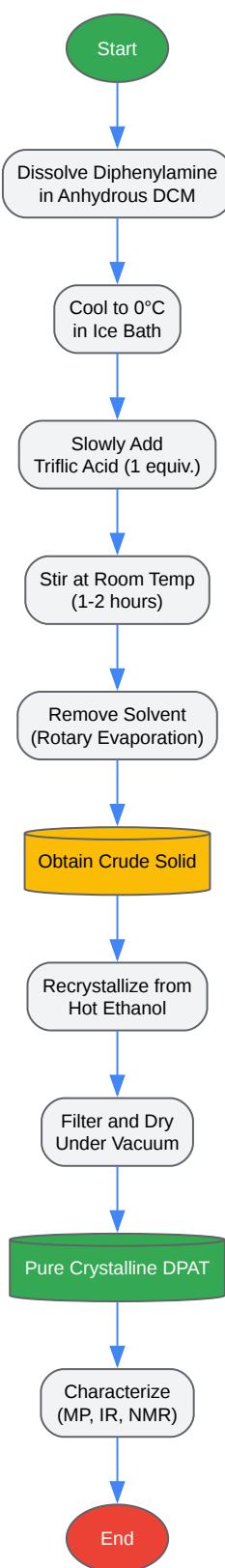
Compound	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Mass (g)	Volume (mL)	Molar Equiv.
Diphenylamine	C ₁₂ H ₁₁ N	169.22	100	16.92	-	1.0
Trifluoromethanesulfonic Acid	CHF ₃ O ₃ S	150.08	100	15.01	8.8	1.0
Diphenylammonium Triflate	C ₁₃ H ₁₂ F ₃ N ₊ O ₃ S ⁻	319.30	-	-	-	-

Table 2: Physical and Spectroscopic Characterization Data

Parameter	Result
Physical Appearance	White to off-white crystalline solid
Melting Point (°C)	178 - 183[2]
Yield (%)	Typically >95%
Purity (%)	≥97 (by titration)[1]
FT-IR (cm ⁻¹)	~3100-3300 (N-H stretch), ~1600, 1490 (aromatic C=C stretch), ~1220–1250 (S=O stretch, triflate)[1]
¹ H NMR (DMSO-d ₆ , ppm)	~9.5-10.5 (br s, 2H, N-H ₂ ⁺), ~7.2-7.5 (m, 10H, Ar-H). Note: The acidic protons may be broad and exchange with residual water.
¹³ C NMR (DMSO-d ₆ , ppm)	~140 (Ar C-N), ~130 (Ar C-H), ~125 (Ar C-H), ~120 (Ar C-H), ~120 (q, ¹ J _{CF} ≈ 320 Hz, CF ₃). Note: Protonation shifts the aromatic carbon signals downfield compared to free diphenylamine.
¹⁹ F NMR (DMSO-d ₆ , ppm)	~ -78 to -79 (s, CF ₃).

Experimental Workflow

The overall process from starting materials to the pure, characterized product can be visualized as follows.



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Figure 2. Experimental workflow for DPAT synthesis.

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